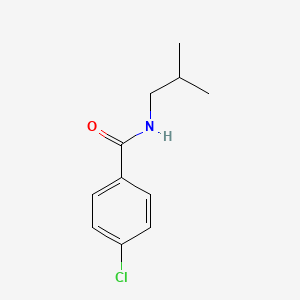
1,5,9-Cyclododecatriene, 1,5,10-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- is an organic compound with a unique structure consisting of a twelve-membered ring with three double bonds and three methyl groups. This compound is a derivative of 1,5,9-cyclododecatriene, which is known for its applications in the production of specialty chemicals and polymers.
準備方法
Synthetic Routes and Reaction Conditions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be synthesized through the cyclotrimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of 1,5,9-cyclododecatriene involves the trimerization of butadiene using a mixture of titanium tetrachloride and an organoaluminum co-catalyst . This process has been optimized over the years to achieve high yields and purity of the product.
化学反応の分析
Types of Reactions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of the compound can lead to the formation of cyclododecane.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Reagents such as halogens and organometallic compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Cyclododecanone and other oxygenated derivatives.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatriene derivatives depending on the reagents used.
科学的研究の応用
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as macrocyclic musks and agrochemicals.
作用機序
The mechanism of action of 1,5,9-cyclododecatriene, 1,5,10-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
類似化合物との比較
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be compared with other similar compounds, such as:
1,5,9-Cyclododecatriene: The parent compound, which lacks the methyl groups and has different reactivity and applications.
Cyclododecane: A fully hydrogenated derivative with different physical and chemical properties.
Cyclododecanone: An oxidized derivative used in the production of various chemicals.
特性
CAS番号 |
21115-77-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1Z,5Z,9Z)-1,5,10-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-5-8-14(2)11-12-15(3)10-6-9-13/h7-8,10H,4-6,9,11-12H2,1-3H3/b13-7-,14-8-,15-10- |
InChIキー |
DRDYICOUDVAVGE-MSKXPCFJSA-N |
SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
異性体SMILES |
C/C/1=C/CC/C=C(\CC/C(=C\CC1)/C)/C |
正規SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
| 21115-77-5 | |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)




![N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B1620252.png)
